molecular formula C20H24N2O2 B2704962 (2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide CAS No. 466655-53-8

(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B2704962
CAS No.: 466655-53-8
M. Wt: 324.424
InChI Key: KTNKHWCVUZNYMU-VGOFMYFVSA-N
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Description

(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This specific compound features a dimethylamino group attached to a phenyl ring and a propoxyphenyl group, making it a molecule of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 4-propoxybenzaldehyde.

    Formation of Intermediate: The two aldehydes undergo a condensation reaction with an appropriate amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with an acyl chloride or anhydride to form the enamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of each step, and purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the double bond, converting the enamide to an amide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amides.

    Substitution: Halogenated or other substituted derivatives on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to interact with biological macromolecules.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be optimized to develop new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism by which (2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propoxyphenyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide: Lacks the propoxy group, which may affect its lipophilicity and biological activity.

    (2E)-N-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a propoxy group, potentially altering its reactivity and interaction with biological targets.

Uniqueness

The presence of the propoxy group in (2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This unique feature may contribute to its specific applications and effectiveness in various fields.

Properties

IUPAC Name

(E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-4-15-24-19-12-5-16(6-13-19)7-14-20(23)21-17-8-10-18(11-9-17)22(2)3/h5-14H,4,15H2,1-3H3,(H,21,23)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNKHWCVUZNYMU-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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